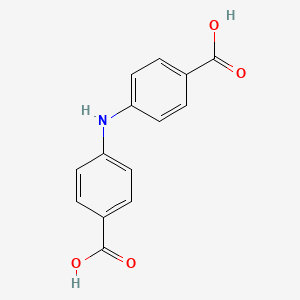

4,4'-Iminodibenzoic acid

CAS No.: 20800-00-4

Cat. No.: VC3790607

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20800-00-4 |

|---|---|

| Molecular Formula | C14H11NO4 |

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | 4-(4-carboxyanilino)benzoic acid |

| Standard InChI | InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) |

| Standard InChI Key | JGFIUFCBEWNBDN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O |

Introduction

Synthesis and Production

Condensation Reactions

The most common synthesis involves the condensation of 4-aminobenzoic acid with aromatic halides in the presence of glacial acetic acid . For example:

-

Reaction: 4-Aminobenzoic acid + Aryl halide → 4,4'-Iminodibenzoic acid derivatives.

-

Conditions: Reflux in glacial acetic acid for 16–24 hours.

High-Temperature Condensation

An alternative method uses 4-chlorobenzoic acid and 4-hydroxybenzoic acid in polar high-boiling solvents (e.g., tetramethylene sulfone) with acid-binding agents like potassium hydroxide :

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Solvent/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | 4-Aminobenzoic acid + Ar-X | Glacial acetic acid | 80–90 | |

| High-temperature | 4-Cl/4-OH benzoic acids | Tetramethylene sulfone | 85–96 |

Physicochemical Properties

-

Melting Point: 228°C (lit.) ; discrepancies in literature note a dec. point of 298°C for certain forms .

-

Solubility: Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide .

-

Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .

Table 2: Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 257.24 g/mol | |

| Melting Point | 228°C | |

| LogP (Partition Coeff.) | 2.1 (predicted) | |

| pKa (Carboxylic Groups) | ~2.3 and ~4.9 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

O–H Stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

Biological and Pharmacological Activities

Antimicrobial Properties

Derivatives of 4,4'-iminodibenzoic acid exhibit moderate activity against:

| Activity | Target Organism/Application | Reference |

|---|---|---|

| Antibacterial | S. aureus, B. subtilis | |

| Metal Chelation | Cu²⁺, Fe³⁺ |

Industrial and Research Applications

-

Polymer Chemistry: Serves as a monomer for high-performance polymers (e.g., polybenzoxazoles) .

-

Materials Science: Used in synthesizing metal-organic frameworks (MOFs) due to its bifunctional coordination sites .

-

Pharmaceuticals: Intermediate in anticonvulsant and anti-inflammatory drug synthesis .

Comparison with Structural Analogs

| Compound | Bridge Group | Key Differences |

|---|---|---|

| 4,4'-Oxydibenzoic acid | –O– | Higher thermal stability, lower acidity |

| 2,2'-Iminodibenzoic acid | –NH– (ortho) | Reduced chelation capacity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume